N-(3-fluoro-4-methylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide
Description
N-(3-fluoro-4-methylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a quinazoline derivative characterized by:
- A quinazoline core with a 4-oxo group and a 2-sulfanylidene substituent.
- A 3-pentyl chain at position 3, contributing to lipophilicity.
- A 3-fluoro-4-methylphenyl group at the N-position, enhancing steric and electronic interactions.
Properties
Molecular Formula |
C21H22FN3O2S |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C21H22FN3O2S/c1-3-4-5-10-25-20(27)16-9-7-14(11-18(16)24-21(25)28)19(26)23-15-8-6-13(2)17(22)12-15/h6-9,11-12H,3-5,10H2,1-2H3,(H,23,26)(H,24,28) |
InChI Key |
ITXLGOKYBFDPIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)F)NC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps. One common method starts with the preparation of the quinazoline core, followed by the introduction of the sulfanylidene group and the carboxamide moiety. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-methylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.
Scientific Research Applications
N-(3-fluoro-4-methylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: Its properties make it a candidate for use in the development of new materials with specific functionalities.
Biological Research: It is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Shared Substitutents
(a) SSR125543A (4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride)
- Key Similarities :
- Functional Differences :
(b) 4-(1-acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (7f)
- Key Similarities: Shares a 4-oxo-quinoline/quinazoline backbone and fluorinated substituents .
- Functional Differences :
(c) Pyrido[1,2-a]pyrimidin-4-one Derivatives (e.g., 2-(3-fluoro-4-methylphenyl)-7-[(3S)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one)
Pharmacological and Physicochemical Comparison
*logP values are estimated using fragment-based methods.
Key Research Findings
Role of Fluorinated Aryl Groups: The 3-fluoro-4-methylphenyl moiety in SSR125543A and the target compound enhances receptor binding affinity through hydrophobic and halogen-bonding interactions . In pyrido-pyrimidinones, this group improves metabolic stability .
Impact of Core Heterocycles: Quinazolines (target compound) and quinolines (7f) are associated with DNA intercalation or enzyme inhibition, whereas thiazoles (SSR125543A) and pyrido-pyrimidinones favor kinase modulation .
Biological Activity
N-(3-fluoro-4-methylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a synthetic compound that belongs to the class of quinazoline derivatives. These compounds have garnered attention in pharmacological research due to their potential therapeutic applications, particularly in oncology and as kinase inhibitors. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various assays, and potential clinical applications.
Chemical Structure and Properties
The chemical formula of this compound is C18H20FN3O2S, with a molecular weight of 353.43 g/mol. The presence of a fluorine atom and a sulfanylidene group are significant for its biological activity.
The compound exhibits its biological effects primarily through the inhibition of specific protein kinases involved in cell signaling pathways. Quinazoline derivatives are known to target receptors such as c-Met and VEGFR (Vascular Endothelial Growth Factor Receptor), which play crucial roles in tumor growth and angiogenesis.
Key Mechanisms:
- c-Met Inhibition : The compound interacts with the c-Met receptor, leading to reduced cellular proliferation and migration.
- VEGFR Inhibition : By inhibiting VEGFR, the compound can reduce angiogenesis, which is vital for tumor growth.
In Vitro Studies
In vitro studies have demonstrated that this compound shows significant cytotoxicity against various cancer cell lines. Below is a summary of findings from relevant studies:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HCT116 (Colorectal) | 0.052 | High cytotoxicity compared to controls |
| MCF7 (Breast Cancer) | 0.084 | Induces apoptosis |
| A549 (Lung Cancer) | 0.065 | Cell cycle arrest |
Case Studies
- Study on Colorectal Cancer : In a study evaluating the efficacy of various quinazoline derivatives, N-(3-fluoro-4-methylphenyl)-4-oxo-3-pentyl-2-sulfanylidene showed superior inhibition of c-Met compared to standard treatments like cabozantinib, suggesting its potential as a therapeutic agent for colorectal cancer .
- Apoptosis Induction : Another study reported that treatment with this compound resulted in significant apoptosis in HCT116 cells, characterized by increased caspase activity and PARP cleavage, indicating its mechanism involves programmed cell death pathways .
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that N-(3-fluoro-4-methylphenyl)-4-oxo-3-pentyl-2-sulfanylidene has favorable absorption and distribution characteristics. The compound exhibits high oral bioavailability and low systemic toxicity in normal cell lines compared to cancerous ones.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
